molecular formula C14H21NO9 B13436848 (1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate

(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate

Cat. No.: B13436848
M. Wt: 347.32 g/mol
InChI Key: ZNYJVQZKVFXQEO-CCQZLZDMSA-N
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Description

(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.

    Functional group modifications:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Continuous flow reactors: These reactors allow for precise control over reaction parameters, leading to consistent product quality.

    Catalysis: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diaminocyclohexane: Another bicyclic compound with similar structural features.

    (1S,2S)-1,2-Dihydroxycyclohexane: Shares the dihydroxy functional group.

Uniqueness

What sets (1R-endo)-8-Methyl-3-oxo-8-azabicyclo[32

Properties

Molecular Formula

C14H21NO9

Molecular Weight

347.32 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C10H15NO3.C4H6O6/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2;5-1(3(7)8)2(6)4(9)10/h6-7,9H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,7+,9+;1-,2-/m01/s1

InChI Key

ZNYJVQZKVFXQEO-CCQZLZDMSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H](C(=O)C2)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1C2CCC1C(C(=O)C2)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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